Hinokinin

Antiparasitic Trypanosoma cruzi Chagas disease

Chagas disease research lacks potent, synthetically tractable leads. Hinokinin resolves this: T. cruzi IC50=0.7 µM, outperforming cubebin analogs. • Antitrypanosomal efficacy validated in vitro/in vivo; direct precursor to (-)-6,6′-dinitrohinokinin (IC50=1.83 µM vs. benznidazole). • Selective CYP3A4 mechanism-based inhibitor for ADME-Tox studies. • Defined cancer-cell activity: MCF-7 ED50=4.9 µM. Procure as a core scaffold for SAR-driven antiparasitic and cytotoxic agent synthesis.

Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
CAS No. 26543-89-5
Cat. No. B1212730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHinokinin
CAS26543-89-5
Synonymshinokinin
Molecular FormulaC20H18O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C20H18O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15H,5-6,9-11H2/t14-,15+/m0/s1
InChIKeyDDWGQGZPYDSYEL-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hinokinin (CAS 26543-89-5): A Validated Dibenzylbutyrolactone Lignan for Preclinical Antiparasitic and Cytotoxicity Research


Hinokinin (CAS 26543-89-5) is a dibenzylbutyrolactone lignan [1] characterized by its (3R,4R) stereochemistry and a molecular weight of 354.35 g/mol [2]. This naturally occurring compound, isolated from plants such as *Chamaecyparis obtusa* and *Piper cubeba* [3], serves as a critical scaffold in medicinal chemistry for the development of semi-synthetic antiparasitic and cytotoxic agents. Its distinct bioactivity profile, particularly its validated in vitro and in vivo efficacy against *Trypanosoma cruzi* and specific cancer cell lines [4], distinguishes it from other lignan natural products in research reagent selection.

Why Hinokinin Cannot Be Interchanged with Cubebin, Podophyllotoxin, or Other Lignan Analogs in Preclinical Research


The pharmacological profile of hinokinin is critically dependent on its specific stereochemistry and substitution pattern. Subtle structural modifications to the hinokinin scaffold—such as O-benzylation to form (-)-O-benzylcubebin, or nitration to yield (-)-6,6‘-dinitrohinokinin—result in dramatic and quantifiable shifts in both target potency and selectivity [1]. For example, while hinokinin demonstrates a unique combination of potent antitrypanosomal activity (IC50 = 0.7 μM) and CYP3A4 inhibition, its close structural analog (-)-cubebin is markedly less potent against *T. cruzi* and exhibits a different cytochrome P450 interaction profile [2][3]. Therefore, assuming class-level activity equivalence among dibenzylbutyrolactone lignans is scientifically unsound; the specific compound, hinokinin, must be selected for experiments where its unique, quantitative activity signature is required.

Quantitative Head-to-Head and Cross-Study Comparative Evidence for Hinokinin Against Key Comparators


Direct Comparison of Trypanocidal Activity: Hinokinin vs. Cubebin-Derived Analogs Against T. cruzi

In a direct comparative in vitro assay against free amastigote forms of *Trypanosoma cruzi*, hinokinin (Compound 6) demonstrated superior potency relative to its parent compound and other semi-synthetic derivatives. The study quantified hinokinin‘s IC50 as 0.7 μM, making it the most active compound in the panel [1]. This represents a substantial 8.1-fold increase in potency compared to (-)-O-benzyl cubebin (IC50 = 5.7 μM) and a 6.7-fold increase compared to (-)-O-(N,N-dimethylaminoethyl)-cubebin (IC50 = 4.7 μM). The parent compound, (-)-cubebin, was found to be inactive in this assay (IC50 > 100 μM), underscoring the functional necessity of the hinokinin-specific configuration.

Antiparasitic Trypanosoma cruzi Chagas disease Lignan

Cross-Study Comparative Anti-Inflammatory Efficacy: Hinokinin vs. O-Benzylcubebin in an In Vivo Paw Edema Model

In an in vivo model of prostaglandin-induced paw edema, hinokinin (HK) demonstrated a 59.2% reduction in edema [1]. While this indicates significant anti-inflammatory activity, a direct head-to-head comparison in the same study revealed that its analog, (-)-O-benzylcubebin (OBZ), achieved a slightly higher reduction of 66.0% [1]. This cross-study comparable data point is crucial, as it quantifies hinokinin‘s performance against a close structural analog and provides a benchmark for its in vivo efficacy. Neither compound significantly reduced dextran-induced edema (HK: 18.3%, OBZ: 3.5%), highlighting a specific mechanistic pathway involving prostaglandins [1].

Anti-inflammatory COX-2 In vivo Edema Lignan

Class-Level Mechanism-Based CYP3A4 Inhibition: A Distinguishing ADME Liability of Hinokinin

Hinokinin exhibits a distinct ADME profile characterized by its activity as a potent, mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4). It inhibits CYP3A4 in a time-, concentration-, and NADPH-dependent manner, forming a stable metabolite-intermediate complex with the enzyme [1]. Unlike many compounds, hinokinin is active on CYP3A4 but demonstrates inactivity against CYP2D6, offering a selective inhibition profile within the CYP family [1]. In a study of related methylenedioxyphenyl lignans, the apparent Ki for CYP3A4 ranged from 1.96 to 4.07 μM, and hinokinin is noted to follow this class-level mechanism [2].

ADME CYP3A4 Drug-Drug Interaction Mechanism-Based Inhibition Lignan

Comparative Cytotoxicity: Hinokinin ED50 Values Against Human Cancer Cell Lines with Doxorubicin as a Control

Hinokinin exhibits quantifiable, albeit moderate, cytotoxicity against several human cancer cell lines. In a cross-study comparable dataset, its ED50 values against A549, MCF-7, and HT-29 cells were determined to be 9.2 μM, 4.9 μM, and 4.0 μM, respectively [1]. These values are contrasted with the highly potent clinical anticancer drug doxorubicin, which was used as a positive control in the same assay and yielded ED50 values of 0.01-0.02 μM against A549 and 0.1 μM against MCF-7 and HT-29 [1].

Cancer Cytotoxicity ED50 Lignan Natural Product

Leveraging the Hinokinin Scaffold: Synthesis and Enhanced Activity of 6,6'-Dinitrohinokinin

Hinokinin serves as an essential and versatile starting material for generating analogs with improved pharmacological profiles. A key example is the semi-synthesis of (-)-6,6‘-dinitrohinokinin from hinokinin. This derivative exhibited a markedly superior trypanocidal activity, with an IC50 of 1.83 μM, which is approximately 29-fold more potent than the clinical drug benznidazole (IC50 = 53.2 μM) when tested in the same assay [1][2]. This direct comparator evidence highlights the value of hinokinin as a core scaffold that can be modified to achieve significantly enhanced target potency, a property that is not inherent to all lignan natural products.

Medicinal Chemistry Derivative Synthesis Trypanocidal Lignan SAR

Validated Research Applications for Hinokinin (CAS 26543-89-5) Based on Quantitative Evidence


Preclinical Development of Antiparasitic Leads for Chagas Disease

This is the most compelling application scenario for hinokinin procurement. It serves as a validated and potent starting point for Chagas disease drug discovery programs. The quantitative data shows hinokinin (IC50 = 0.7 μM) is significantly more potent than its direct analogs [1] and can be further optimized into highly potent derivatives like (-)-6,6‘-dinitrohinokinin (IC50 = 1.83 μM), which outperforms the clinical drug benznidazole [2]. Researchers should procure hinokinin for in vitro *T. cruzi* assays and for use as a chemical precursor in synthesizing more advanced antiparasitic agents.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies on Lignan Scaffolds

Hinokinin is an ideal reagent for SAR studies focused on the dibenzylbutyrolactone lignan pharmacophore. Its established synthetic accessibility, including a published total synthesis route [3], makes it a practical core scaffold. The stark differences in trypanocidal and anti-inflammatory activity between hinokinin, its parent compound (-)-cubebin, and other analogs like O-benzylcubebin [1][4] provide a rich dataset for exploring how specific substitutions (e.g., methylenedioxy ring, stereochemistry) dictate biological activity. Procuring hinokinin is essential for any laboratory synthesizing and screening novel lignan derivatives.

Investigation of Mechanism-Based CYP450 Inhibition and Drug-Drug Interaction Studies

Hinokinin is a highly relevant tool compound for studies focused on CYP3A4 inhibition. Its well-documented activity as a mechanism-based inhibitor, which is selective for CYP3A4 over CYP2D6 [5], makes it useful for probing the function of this critical metabolic enzyme. Researchers can use hinokinin as a positive control in assays designed to identify other mechanism-based inhibitors or to study the downstream consequences of CYP3A4 inactivation in cellular models. Scientists procuring hinokinin for this purpose should be aware of its potential to cause drug-drug interactions in any in vivo study involving co-administered CYP3A4 substrates.

Exploring Lignan-Mediated Cytotoxicity Against Specific Cancer Phenotypes

While hinokinin is not a potent cytotoxic agent compared to clinical chemotherapeutics like doxorubicin [6], it has a defined and quantifiable activity profile against several cancer cell lines, including MCF-7 (ED50 = 4.9 μM), HT-29 (ED50 = 4.0 μM), and A549 (ED50 = 9.2 μM) [6]. This makes it a suitable tool compound for investigating less-potent, natural product-mediated mechanisms of cell death or growth inhibition, such as apoptosis induction, which has been documented for hinokinin. Procurement is justified for researchers focusing on novel, non-chemotherapeutic mechanisms or exploring synergistic effects in combination with other agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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